5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine
CAS No.: 1369370-47-7
Cat. No.: VC8236048
Molecular Formula: C6H9N3
Molecular Weight: 123.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369370-47-7 |
|---|---|
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine |
| Standard InChI | InChI=1S/C6H9N3/c7-5-1-6-2-8-4-9(6)3-5/h2,4-5H,1,3,7H2 |
| Standard InChI Key | RFASMAIQFQCMIV-UHFFFAOYSA-N |
| SMILES | C1C(CN2C1=CN=C2)N |
| Canonical SMILES | C1C(CN2C1=CN=C2)N |
Introduction
5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine is a heterocyclic organic compound with potential applications in medicinal chemistry due to its imidazole-based structure. This compound is part of a broader class of imidazole derivatives known for their biological and pharmacological activities. Below, we provide a detailed exploration of its chemical properties, structure, synthesis, and potential applications.
Molecular Information
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Molecular Formula: C₆H₉N₃
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Synonyms:
Structural Characteristics
The compound features a fused pyrrole and imidazole ring system with an amine group at the sixth position. Its structure can be visualized in both 2D and interactive 3D conformations:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine |
| SMILES | C1C(CN2C1=CN=C2)N |
Synthesis Pathway
The synthesis of compounds like 5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine often involves cyclization reactions that form the fused heterocyclic system. Imidazole derivatives are typically synthesized through:
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Condensation of appropriate precursors (e.g., aldehydes or ketones) with amines.
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Cyclization under acidic or basic conditions.
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Functionalization to introduce specific substituents such as the amine group at the sixth position.
Derivatives
The dihydrochloride salt form of this compound (PubChem CID: 121552533) has been documented with molecular weight adjustments due to its ionic state (196.07 g/mol) . This derivative may enhance solubility and stability for biological applications.
Pharmacological Potential
Imidazole-based compounds are widely studied for their antibacterial, antifungal, and antiprotozoal properties due to their ability to interact with biological targets such as enzymes and receptors . The presence of the amine group in this compound may enhance its hydrogen-bonding capabilities, potentially improving its binding affinity to biological targets.
Applications in Drug Design
The imidazole moiety is a privileged structure in medicinal chemistry:
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Antibacterial Agents: Studies on related imidazole derivatives have demonstrated significant activity against pathogenic bacteria .
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Antiprotozoal Agents: Compounds with structural similarities have shown promising results against protozoal infections .
Spectroscopic Features
Spectroscopic techniques such as NMR and IR are crucial for characterizing heterocyclic compounds:
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NMR Peaks: Typical imidazole protons resonate between δ = 6–8 ppm.
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IR Bands: Characteristic N-H stretching bands appear around 3400–3200 cm⁻¹ .
Computational Descriptors
Theoretical calculations provide insights into molecular geometry and electronic properties:
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LogP (Partition Coefficient): Indicates moderate hydrophilicity.
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Polar Surface Area (PSA): Suggests potential for membrane permeability.
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